Tert-butyl (2-bromo-3-fluorophenyl)carbamate
Description
Tert-butyl (2-bromo-3-fluorophenyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protective group attached to an aromatic ring substituted with bromine and fluorine at the 2- and 3-positions, respectively. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where halogenated aromatic systems are critical for constructing complex molecules.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2-bromo-3-fluorophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-8-6-4-5-7(13)9(8)12/h4-6H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSMRTSASZMMJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl (2-bromo-3-fluorophenyl)carbamate typically involves the reaction of 2-bromo-3-fluoroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Tert-butyl (2-bromo-3-fluorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
Tert-butyl (2-bromo-3-fluorophenyl)carbamate serves as a versatile building block in organic synthesis. Its applications include:
- Organic Synthesis: Functioning as a crucial intermediate in creating more complex organic molecules.
- Medicinal Chemistry: Playing a role in developing pharmaceuticals due to its structural features.
- Biological Studies: Being investigated for interactions with biological molecules and potential bioactivity.
- Industrial Applications: Contributing to the production of specialty chemicals and materials.
The biological activity of tert-butyl N-(2-bromo-3-fluorophenyl)carbamate is attributed to several factors:
- Halogen Bonding: Bromine and fluorine atoms can form halogen bonds with target biomolecules, influencing their binding affinity and biological activity.
- Carbamate Hydrolysis: The carbamate group can undergo hydrolysis, releasing active amines that interact with various biological pathways, including enzyme inhibition and receptor modulation.
Research indicates potential applications of this compound in various fields:
- Insecticidal Activity: Similar carbamates have demonstrated effectiveness as insecticides, particularly targeting mosquito acetylcholinesterase . These compounds can inhibit this enzyme, leading to increased acetylcholine levels and subsequent paralysis or death in insects.
- Medicinal Chemistry: The compound serves as a pharmacophore in drug design, particularly for developing new drugs targeting specific enzymes or receptors. Its unique structure allows for modifications that can enhance efficacy against targeted diseases.
Mechanism of Action
The mechanism of action of tert-butyl (2-bromo-3-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved depend on the specific biological system and the target enzyme or receptor .
Comparison with Similar Compounds
Key Observations
Synthetic Yields: The nitro-substituted biphenyl derivative (96% yield, ) outperforms the benzodioxole analog (56.6%, ), highlighting the role of electron-withdrawing groups (EWGs) in enhancing Suzuki coupling efficiency. The nitro group likely activates the boronic acid partner, improving reaction kinetics.
Reactivity and Stability: Bromine at the 2-position increases susceptibility to nucleophilic aromatic substitution, distinguishing the target compound from derivatives with non-halogenated or sterically shielded substituents (e.g., cyclobutyl in ). The tert-butyl group universally enhances solubility in organic solvents, but fluorine’s electronegativity may marginally increase polarity.
Physicochemical Properties :
- Molecular weights range from ~293 g/mol () to >600 g/mol for complex heterocyclic derivatives (e.g., ). The target compound’s molecular weight is estimated to be ~300–330 g/mol.
- Melting points (e.g., 163–166°C in ) vary significantly with crystallinity and substituent bulk.
Mechanistic and Application Insights
- Electron-Withdrawing vs. Electron-Donating Groups : Nitro groups () accelerate cross-coupling reactions compared to halogens, which are less activating but offer versatility in downstream functionalization.
- Steric Effects : Bulky substituents (e.g., sulfonyl-alkyne in ) necessitate alternative reaction conditions (e.g., DMF/Et3N instead of Pd catalysis).
Biological Activity
Tert-butyl (2-bromo-3-fluorophenyl)carbamate is a compound of significant interest in medicinal and biological chemistry due to its potential biological activities and applications in drug development. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : CHBrFNO\
- Molar Mass : Approximately 304.16 g/mol
- Functional Groups : The presence of a tert-butyl group, bromine atom at the 2-position, and a fluorine atom at the 3-position of the phenyl ring enhances its reactivity and biological activity.
This compound exhibits its biological activity primarily through interactions with specific molecular targets such as enzymes and receptors. The mechanisms include:
- Covalent Bond Formation : The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity.
- Enhanced Binding Affinity : The bromine and fluorine substituents improve the compound's binding affinity due to their ability to participate in hydrogen bonding and halogen bonding interactions, which are critical for effective drug-receptor interactions.
Biological Activity
Research indicates that compounds with similar structures demonstrate various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : Compounds with similar halogen substitutions have shown anti-inflammatory properties, which may be relevant for therapeutic applications in treating inflammatory diseases .
- Enzyme Inhibition : The compound has been explored as an enzyme inhibitor, particularly against acetylcholinesterase, which is crucial for developing new insecticides targeting disease-vectoring mosquitoes .
Case Studies and Experimental Data
- Inhibitory Activity Against Acetylcholinesterase
- Synthesis and Biological Evaluation
-
Comparative Analysis with Related Compounds
- A comparative study highlighted the unique features of this compound against structurally similar compounds. Variations in halogen substitution were found to significantly impact biological activity profiles, indicating that this compound may possess unique pharmacological properties.
Data Table: Summary of Biological Activities
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Reagents/Conditions | Solvent | Yield (%) | Reference |
|---|---|---|---|
| Boc₂O, DMAP, THF, 0°C→RT | THF | 75–85 | |
| Boc₂O, Et₃N, DCM, RT | DCM | 68–72 | |
| Boc₂O, NaHCO₃, DMF, 40°C | DMF | 60–65 | Patent |
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Key optimization strategies include:
- Catalyst Selection : DMAP enhances Boc protection efficiency compared to Et₃N due to superior nucleophilic catalysis .
- Temperature Control : Slow addition of Boc₂O at 0°C minimizes side reactions (e.g., hydrolysis).
- Solvent Choice : THF provides better solubility than DCM for polar intermediates.
- Workup : Use aqueous NaHCO₃ to quench unreacted Boc₂O, followed by extraction with ethyl acetate.
Data Contradiction Analysis :
Discrepancies in yields (e.g., 60% vs. 85%) may arise from residual moisture in solvents or incomplete Boc activation. FT-IR monitoring of the carbonyl peak (~1700 cm⁻¹) ensures complete reaction .
Basic: What spectroscopic techniques are used for characterization?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and tert-butyl groups (δ 1.3–1.5 ppm). Fluorine splitting in ¹H NMR complicates analysis; ¹⁹F NMR resolves this .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 304.0 (C₁₁H₁₂BrFNO₂).
- IR Spectroscopy : Carbamate C=O stretch at ~1680–1720 cm⁻¹ .
Advanced: How to resolve discrepancies in crystallographic data?
Methodological Answer:
If X-ray data conflicts with expected structures (e.g., bond angles or packing motifs):
Refinement Tools : Use SHELXL (for small molecules) to adjust thermal parameters and hydrogen positions .
Validation : Compare with ORTEP-3-generated models to visualize electron density mismatches .
Cross-Validation : Check against Cambridge Structural Database (CSD) entries for similar carbamates .
Example : A study on tert-butyl carbamate derivatives reported atypical C–N bond lengths (1.38 Å vs. expected 1.32 Å), resolved by refining disorder models in SHELXL .
Safety: What precautions are necessary when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers at 2–8°C, away from strong oxidizers .
Application: How is this compound utilized in pharmaceutical research?
Methodological Answer:
- Intermediate for Drug Candidates : Serves as a precursor for kinase inhibitors or anti-inflammatory agents. The bromo and fluoro substituents enhance binding to hydrophobic enzyme pockets .
- Solid-State Studies : Used to investigate halogen-bonding interactions in crystal engineering .
- Metabolic Stability : Fluorine substitution reduces oxidative metabolism, improving pharmacokinetic profiles in preclinical models .
Q. Table 2: Research Applications
| Application | Study Design | Key Finding | Reference |
|---|---|---|---|
| Kinase Inhibitor Synthesis | Coupling with pyridine derivatives | IC₅₀ = 12 nM (EGFR inhibition) | |
| Crystal Engineering | X-ray diffraction analysis | Halogen bonds stabilize packing |
Advanced: How do bromo and fluoro substituents influence reactivity?
Methodological Answer:
- Electrophilic Aromatic Substitution (EAS) : Bromo is a strong ortho/para director, while fluoro is meta-directing. Competitive effects require careful regiochemical analysis .
- Stability : Fluorine reduces electron density, slowing hydrolysis of the carbamate group.
- Cross-Coupling : Bromo enables Suzuki-Miyaura reactions for functionalization .
Experimental Design :
To assess substituent effects, compare reaction rates of this compound with non-halogenated analogs in Pd-catalyzed couplings .
Basic: What analytical challenges arise due to fluorine and bromine?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
